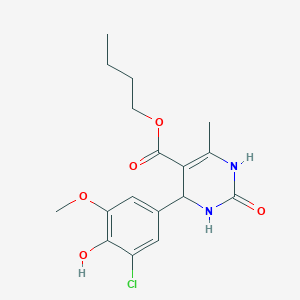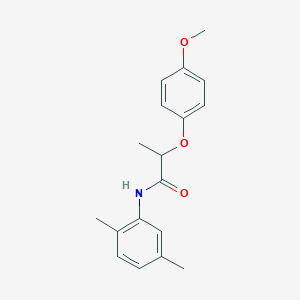
5-(4-bromophenyl)-N-(3,4-dimethoxyphenyl)-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-bromophenyl)-N-(3,4-dimethoxyphenyl)-2-furamide, also known as AB-FUBINACA, is a synthetic cannabinoid that was first developed in 2012. It is a potent agonist of the cannabinoid receptor CB1 and CB2 and has been used in scientific research to study the effects of cannabinoids on the body.
Wirkmechanismus
5-(4-bromophenyl)-N-(3,4-dimethoxyphenyl)-2-furamide acts as an agonist of the CB1 and CB2 receptors, which are located throughout the body. When 5-(4-bromophenyl)-N-(3,4-dimethoxyphenyl)-2-furamide binds to these receptors, it activates a signaling pathway that leads to the release of neurotransmitters and other signaling molecules. This can result in a variety of effects, including pain relief, appetite stimulation, and mood alteration.
Biochemical and Physiological Effects:
5-(4-bromophenyl)-N-(3,4-dimethoxyphenyl)-2-furamide has been found to have a variety of biochemical and physiological effects. It has been shown to reduce pain and inflammation, stimulate appetite, and alter mood and behavior. 5-(4-bromophenyl)-N-(3,4-dimethoxyphenyl)-2-furamide has also been found to have antioxidant properties and may protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-(4-bromophenyl)-N-(3,4-dimethoxyphenyl)-2-furamide in lab experiments is its high potency and selectivity for the CB1 and CB2 receptors. This allows researchers to study the effects of cannabinoids on these receptors with a high degree of specificity. However, one limitation of using 5-(4-bromophenyl)-N-(3,4-dimethoxyphenyl)-2-furamide is its potential for abuse and dependence, which may limit its use in certain research settings.
Zukünftige Richtungen
There are many potential future directions for research on 5-(4-bromophenyl)-N-(3,4-dimethoxyphenyl)-2-furamide and other synthetic cannabinoids. One area of interest is the development of new synthetic cannabinoids with improved selectivity and potency. Another area of interest is the study of the long-term effects of synthetic cannabinoids on the body, including the potential for addiction and other adverse effects. Additionally, research on the potential medical uses of synthetic cannabinoids is an important area of future research.
Synthesemethoden
The synthesis of 5-(4-bromophenyl)-N-(3,4-dimethoxyphenyl)-2-furamide involves several steps, including the reaction of a furan with a bromoarene, followed by the addition of a dimethoxyphenyl group. The final product is purified using chromatography techniques.
Wissenschaftliche Forschungsanwendungen
5-(4-bromophenyl)-N-(3,4-dimethoxyphenyl)-2-furamide has been used in scientific research to study the effects of cannabinoids on the body. It has been found to have a high affinity for the CB1 and CB2 receptors, which are involved in the regulation of pain, mood, and appetite. 5-(4-bromophenyl)-N-(3,4-dimethoxyphenyl)-2-furamide has also been used to study the effects of cannabinoids on the immune system and the cardiovascular system.
Eigenschaften
IUPAC Name |
5-(4-bromophenyl)-N-(3,4-dimethoxyphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO4/c1-23-16-8-7-14(11-18(16)24-2)21-19(22)17-10-9-15(25-17)12-3-5-13(20)6-4-12/h3-11H,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAVKQYMRHCWOQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6298153 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(2,5-dimethylphenoxy)methyl]-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5202653.png)
![2-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5202661.png)


![N-benzyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]methanesulfonamide](/img/structure/B5202672.png)
![8-methyl-8-azabicyclo[3.2.1]octan-3-one O-(4-chlorobenzoyl)oxime hydrochloride](/img/structure/B5202678.png)

![phenyl[2-(2-quinolinyl)-1H-benzimidazol-5-yl]methanone hydrate](/img/structure/B5202702.png)
![5-(4-{2-[(4-chlorophenyl)thio]ethoxy}-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5202710.png)
![{1-[4-(benzyloxy)benzyl]-2-piperidinyl}methanol](/img/structure/B5202721.png)
![(5-chloro-2-nitrophenyl)[2-(3-methylphenoxy)ethyl]amine](/img/structure/B5202728.png)
![2-methyl-N-{1-[1-(2-thienylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5202732.png)

![N-(5-chloro-2-methoxyphenyl)-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B5202746.png)